molecular formula C13H20Cl2N2O2 B1416772 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride CAS No. 1181458-11-6

3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Número de catálogo B1416772
Número CAS: 1181458-11-6
Peso molecular: 307.21 g/mol
Clave InChI: ZLTDLHHJQFMPRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride” is a chemical compound that is used in organic synthesis . It is also known as "4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride" .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . A convergent approach for the synthesis of the anticancer drug imatinib, which is structurally similar to this compound, has been substantially improved . The synthesis involves coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent .


Molecular Structure Analysis

The molecular formula of this compound is C13H20Cl2N2O2 . The InChI key is ISHROKOWRJDOSN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 307.22 . It is soluble in water and slightly soluble in methanol when heated .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

  • Synthesis Approach : This compound can be synthesized from 4-methylbenzoic acid using α-bromination and amination. Optimal conditions involve bromosuccinimide as the bromine agent and benzoyl peroxide as the initiator, yielding an 81.5% product yield under specific temperature and material ratio conditions (Lu Xiao-qin, 2010).
  • Alternative Synthesis Method : A different synthesis method for this compound involves direct reductive alkylation of 1-methylpiperazine, yielding high purity and scalability for large-scale synthesis (E. Koroleva et al., 2012).

Structural and Molecular Studies

  • Crystal Structure Analysis : The compound forms an ‘L-shaped’ conformation in its salt form with picric acid and is characterized by specific hydrogen bond formations and intermolecular interactions, influencing crystal packing and stability (Hongqi Li et al., 2009).
  • Geometric Analysis : In its salt form, the compound demonstrates unique geometric properties, such as specific dihedral angles between molecular planes and intermolecular hydrogen bonding, contributing to its crystal stability (J. Jasinski et al., 2009).

Applications in Chemical Synthesis

  • Precursor in Pharmaceutical Synthesis : This compound is a key precursor in the synthesis of imatinib, an important pharmaceutical agent, and can be used in the preparation of benzyl derivatives of heterocyclic amines (Haiyan Liu et al., 2010).
  • Potential in Nootropic Agents : The compound has been used in the synthesis of various nootropic agents, showing its versatility in the creation of neuroactive drugs (V. Valenta et al., 1994).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

The described process for the synthesis of imatinib, which is structurally similar to this compound, has good potential for industrial application due to its convergent nature, scalability, and low cost .

Mecanismo De Acción

Target of Action

The compound 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is an intermediate in the synthesis of Imatinib , a potent and selective inhibitor of BCR-ABL and c-kit tyrosine kinases . These kinases are the primary targets of the compound. BCR-ABL is an abnormal tyrosine kinase that is expressed in Chronic Myelogenous Leukemia (CML) and leads to uncontrolled blood cell proliferation . C-kit is another tyrosine kinase thought to play a role in the formation of gastrointestinal stromal tumor .

Mode of Action

As an intermediate in the synthesis of Imatinib, this compound contributes to the overall mechanism of action of Imatinib. Imatinib works by binding to the ATP-binding site of the tyrosine kinase domain of its targets (BCR-ABL and c-kit), thereby inhibiting the enzyme activity . This inhibition prevents phosphorylation and subsequent activation of downstream signaling pathways, leading to reduced proliferation of the cancer cells .

Biochemical Pathways

The inhibition of BCR-ABL and c-kit tyrosine kinases by Imatinib affects several downstream biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell cycle progression and survival . By inhibiting these pathways, Imatinib induces apoptosis and reduces proliferation of the cancer cells .

Pharmacokinetics

Imatinib is well absorbed orally and has a bioavailability of 98% . It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, and excreted in the feces .

Result of Action

The result of the action of this compound, through its contribution to the synthesis of Imatinib, is the inhibition of uncontrolled cell proliferation in diseases such as CML and gastrointestinal stromal tumors . This leads to a reduction in disease progression and symptoms .

Action Environment

The action of this compound, as part of Imatinib, can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism of Imatinib, as it is metabolized by the CYP3A4 enzyme . Drugs that inhibit or induce this enzyme can therefore affect the plasma levels of Imatinib . Additionally, genetic variations in the targets of Imatinib (BCR-ABL and c-kit) can lead to resistance to the drug .

Propiedades

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]benzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTDLHHJQFMPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1181458-11-6
Record name 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.